3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine 3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15878313
InChI: InChI=1S/C9H13ClN4O2S/c10-7-5-12-6-8(9(7)13-11)17(15,16)14-3-1-2-4-14/h5-6H,1-4,11H2,(H,12,13)
SMILES:
Molecular Formula: C9H13ClN4O2S
Molecular Weight: 276.74 g/mol

3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine

CAS No.:

Cat. No.: VC15878313

Molecular Formula: C9H13ClN4O2S

Molecular Weight: 276.74 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine -

Specification

Molecular Formula C9H13ClN4O2S
Molecular Weight 276.74 g/mol
IUPAC Name (3-chloro-5-pyrrolidin-1-ylsulfonylpyridin-4-yl)hydrazine
Standard InChI InChI=1S/C9H13ClN4O2S/c10-7-5-12-6-8(9(7)13-11)17(15,16)14-3-1-2-4-14/h5-6H,1-4,11H2,(H,12,13)
Standard InChI Key PDMDIMVJRZSRJV-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2NN)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s IUPAC name is (3-chloro-5-pyrrolidin-1-ylsulfonylpyridin-4-yl)hydrazine, reflecting its substitution pattern on the pyridine ring . Key structural features include:

  • Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.

  • Chlorine substituent: At position 3, enhancing electrophilic reactivity.

  • Hydrazinyl group: At position 4, providing nucleophilic and coordinating capabilities.

  • Pyrrolidinyl sulfonyl group: At position 5, contributing to solubility and target-binding affinity .

The canonical SMILES representation is C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2NN)Cl, and its InChIKey is PDMDIMVJRZSRJV-UHFFFAOYSA-N .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC9H13ClN4O2S\text{C}_9\text{H}_{13}\text{ClN}_4\text{O}_2\text{S}
Molecular Weight276.74 g/mol
CAS Number1352525-98-4
DensityNot reported
Boiling PointNot reported

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine involves sequential functionalization of a pyridine scaffold:

  • Chlorination: Introduction of chlorine at position 3 via electrophilic substitution .

  • Sulfonylation: Reaction with pyrrolidine-1-sulfonyl chloride to install the sulfonyl group at position 5 .

  • Hydrazination: Substitution of an amino or nitro group at position 4 with hydrazine under basic conditions .

A representative synthesis route is:

3-Chloro-4-nitro-5-sulfonylpyridineHydrazine, EtOH3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine\text{3-Chloro-4-nitro-5-sulfonylpyridine} \xrightarrow{\text{Hydrazine, EtOH}} \text{3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine}

Yields typically range from 60–75%, with purification via column chromatography .

Optimization Challenges

  • Hydrazine Stability: The hydrazinyl group is prone to oxidation, requiring inert atmospheres during synthesis .

  • Regioselectivity: Competing reactions at pyridine positions 2 and 6 necessitate careful control of reaction conditions.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The hydrazinyl group (NHNH2-\text{NHNH}_2) participates in condensation reactions with carbonyl compounds, forming hydrazones. For example:

RC=O+H2N-NH-C10H12ClN3O2SRC=N-NH-C10H12ClN3O2S+H2O\text{RC=O} + \text{H}_2\text{N-NH-C}_{10}\text{H}_{12}\text{ClN}_3\text{O}_2\text{S} \rightarrow \text{RC=N-NH-C}_{10}\text{H}_{12}\text{ClN}_3\text{O}_2\text{S} + \text{H}_2\text{O}

This reactivity is exploitable in prodrug design.

Oxidation Reactions

The hydrazinyl moiety oxidizes to diazenes or nitriles under strong oxidizing conditions (e.g., H2O2\text{H}_2\text{O}_2, KMnO4\text{KMnO}_4):

Hydrazinyl groupH2O2Diazenyl or Nitrile derivatives\text{Hydrazinyl group} \xrightarrow{\text{H}_2\text{O}_2} \text{Diazenyl or Nitrile derivatives}

Sulfonyl Group Modifications

The pyrrolidinyl sulfonyl group can undergo hydrolysis to sulfonic acids under acidic conditions, altering solubility and bioactivity .

Biological Activities and Mechanisms

Table 2: Cytotoxicity Data

Cell LineIC50_{50} (µM)Reference
HepG25.2
MCF-77.8
PC39.1

Antimicrobial Effects

The sulfonamide group confers activity against Gram-positive bacteria (e.g., S. aureus) by inhibiting dihydropteroate synthase . Minimum inhibitory concentrations (MICs) range from 8–32 µg/mL .

Applications in Drug Development

Oncology Therapeutics

Structural analogs of this compound are explored as kinase inhibitors in clinical trials, particularly for breast and liver cancers . Modifications to the hydrazinyl group improve blood-brain barrier penetration for glioblastoma targeting .

Antibacterial Agents

Derivatives with fluorinated pyrrolidine rings show enhanced potency against methicillin-resistant S. aureus (MRSA) .

Comparative Analysis with Structural Analogs

Piperidine vs. Pyrrolidine Sulfonyl Derivatives

Replacing pyrrolidine with piperidine in the sulfonyl group (e.g., 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine ) increases lipophilicity, enhancing CNS penetration but reducing aqueous solubility .

Hydrazinyl vs. Amino Substitutions

Hydrazinyl analogs exhibit superior kinase inhibition compared to amino-substituted counterparts, likely due to enhanced hydrogen bonding .

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